molecular formula C14H10Cl2N4 B3357603 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 74115-15-4

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B3357603
CAS No.: 74115-15-4
M. Wt: 305.2 g/mol
InChI Key: DMOSPPXFAKVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine, also known as clofentezine, is a chemical compound with the molecular formula C14H8Cl2N4. It is primarily used as an acaricide, which means it is employed to control mite populations. This compound is known for its effectiveness in agricultural settings, particularly in the protection of crops from mite infestations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazine ring. The reaction conditions usually require heating and the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the production of clofentezine is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazines, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with the nervous system of mites. It acts as an ovicide, targeting the eggs and early motile stages of mites. The compound disrupts the normal development of mites, leading to their eventual death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the mite’s metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific mode of action as an acaricide and its effectiveness in controlling mite populations. Its structural features, such as the presence of chlorophenyl groups and the tetrazine ring, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOSPPXFAKVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=NN2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512781
Record name 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-15-4
Record name 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 2
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 3
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 4
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 5
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 6
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.